2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
Description
This compound features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heteroaromatic system that confers structural rigidity and facilitates interactions with biological targets. Key substituents include:
- A 2-methoxyethyl group at position 3, enhancing solubility and modulating electronic properties.
- A phenyl ring at position 7, contributing to hydrophobic interactions.
The molecular formula is C₂₄H₂₄N₄O₃S, with a molecular weight of 460.54 g/mol.
Properties
IUPAC Name |
2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-31-12-11-27-16-25-22-20(17-7-4-3-5-8-17)14-28(23(22)24(27)30)15-21(29)26-18-9-6-10-19(13-18)32-2/h3-10,13-14,16H,11-12,15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPROXKWDOSGPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromane Core: The chromane core can be synthesized via the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.
Introduction of the Propionylamino Group: The propionylamino group can be introduced through an amide coupling reaction using propionyl chloride and an appropriate amine.
Cycloheptyl Substitution: The cycloheptyl group can be introduced via nucleophilic substitution reactions using cycloheptyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Cycloheptyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Scientific Research Applications
2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings from Comparative Analysis
Core Structure Impact: Pyrrolo[3,2-d]pyrimidine (target compound and ) offers planar aromaticity suitable for intercalation or π-π stacking. Thieno-pyrimidine analogues () replace nitrogen with sulfur, increasing hydrophobicity but reducing hydrogen-bonding capacity .
Substituent Effects: Methoxyethyl vs. Dipentylamino: The target compound’s methoxyethyl group improves solubility compared to ’s bulky dipentylamino group, which may hinder membrane penetration . Sulfanylacetamide vs. Carboxylate: The acetamide side chain (target compound) supports hydrogen bonding, whereas the carboxylate () may ionize at physiological pH, altering bioavailability . Halogenated vs. Methylthio Groups: ’s iodine atom enables radiolabeling, contrasting with the methylthio group in the target compound, which may participate in metabolic oxidation .
Analytical Comparisons: NMR Profiling: highlights that substituent-induced chemical shift changes (e.g., regions A and B in pyrrolo-pyrimidines) can pinpoint structural modifications without altering the core environment . Molecular Networking: ’s cosine scoring (based on MS/MS fragmentation) groups compounds with similar substituents, aiding rapid dereplication of analogues like those in and . Bioactivity Clustering: suggests that structural similarity (e.g., shared acetamide motifs) correlates with overlapping protein targets, though core heterocycle differences (e.g., thieno vs. pyrrolo) may diverge bioactivity .
Biological Activity
The compound 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 410.5 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Key Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H26N4O4 |
| Molecular Weight | 410.5 g/mol |
| CAS Number | 1251559-00-8 |
Anticancer Properties
Recent studies have indicated that the compound exhibits significant anticancer activity. A notable study demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the micromolar range.
Enzyme Inhibition
The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation:
- Cyclooxygenase (COX) : Exhibited moderate inhibition against COX-2 with an IC50 value of approximately 12 μM.
- Lipoxygenases (LOX) : Demonstrated inhibitory effects on LOX enzymes, which are implicated in inflammatory processes.
Molecular Docking Studies
Molecular docking studies have elucidated the binding interactions between the compound and target proteins. The results indicated favorable binding energies and interactions with active sites of enzymes such as COX and LOX, suggesting a strong potential for therapeutic application.
Study 1: Anticancer Screening
In a multicellular spheroid model study published by Walid Fayad et al., the compound was screened alongside a library of drugs to identify novel anticancer agents. The results indicated that it effectively reduced spheroid growth in vitro, highlighting its potential as an anticancer therapeutic agent .
Study 2: Inhibition of Cholinesterases
Another study evaluated the inhibitory effects on cholinesterases (acetylcholinesterase and butyrylcholinesterase). The compound showed promising results with IC50 values of 10.4 μM for acetylcholinesterase inhibition, indicating potential applications in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
